BLU0588

PRKACA inhibitor kinase inhibition binding affinity

Fibrolamellar carcinoma research demands PRKACA inhibitors with proven selectivity to avoid off-target confounding. BLU0588 solves this with an S(10) selectivity score of 0.047 across 400 kinases, 83-fold selectivity over ROCK2, and validated oral efficacy in PDX models (P=.003). · 1 nM enzymatic IC₅₀; 25.0 nM cellular IC₅₀ (pVASP, Huh7) · Kd=4 nM; KINOMEscan-profiled chemical probe · Daily oral dosing in FLC PDX models yields significant tumor reduction Supplied with analytical certificates for immediate research deployment.

Molecular Formula C26H25N5O
Molecular Weight 423.5 g/mol
Cat. No. B15137141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLU0588
Molecular FormulaC26H25N5O
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CC3=CC=CC=C3C2NC(=O)C4=CN=C(C=C4)C5=C6C=CNC6=NC=C5
InChIInChI=1S/C26H25N5O/c32-26(18-7-8-22(29-16-18)20-9-11-27-25-21(20)10-12-28-25)30-24-19-6-2-1-5-17(19)15-23(24)31-13-3-4-14-31/h1-2,5-12,16,23-24H,3-4,13-15H2,(H,27,28)(H,30,32)/t23-,24-/m1/s1
InChIKeyYXSWSKFLTNJZEO-DNQXCXABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide (BLU0588): Procurement-Grade PRKACA Inhibitor for Fibrolamellar Carcinoma Research


N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide (CAS 2810747-78-3; also designated BLU0588) is a potent and selective inhibitor of protein kinase cAMP-activated catalytic subunit alpha (PRKACA) [1]. With a molecular formula of C₂₆H₂₅N₅O and molecular weight of 423.51 g/mol, this compound belongs to the 1H-pyrrolo[2,3-b]pyridine chemical class . The compound demonstrates an IC₅₀ of 1 nM and a dissociation constant (Kd) of 4 nM for PRKACA [1]. Its structural features include a pyrrolidine ring, an indene moiety, and a pyrrolo[2,3-b]pyridine scaffold, which collectively confer distinct kinase binding properties relative to other PRKACA inhibitors.

Why PRKACA Inhibitor Substitution Fails: Target Selectivity and Potency Gaps in N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide


PRKACA inhibitors cannot be generically interchanged for fibrolamellar carcinoma (FLC) research due to critical differences in kinase selectivity, potency, and oral bioavailability. BLU0588 demonstrates a selectivity score S(10) of 0.047 in a 400-kinase KINOMEscan panel, with an IC₅₀ of 1 nM for PRKACA versus 83.1 nM for the closely related AGC kinase ROCK2 (83-fold selectivity) [1]. In contrast, alternative PRKACA inhibitors such as H89 exhibit broader kinase inhibition profiles with off-target activity against MSK1, S6K1, and ROCK-II at sub-micromolar concentrations [2]. Furthermore, the closely related analog BLU2864, while also selective for PRKACA, displays a 3.3-fold difference in IC₅₀ (0.3 nM vs 1 nM) [1] and distinct in vivo tumor growth inhibition efficacy (P = .0005 vs P = .003) [1], demonstrating that even structurally similar molecules within the same chemical series yield meaningfully divergent experimental outcomes. These quantitative differences preclude simple substitution without compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide (BLU0588)


PRKACA Kinase Inhibition Potency and Binding Affinity: BLU0588 vs BLU2864

BLU0588 inhibits PRKACA catalytic activity with an IC₅₀ of 1 nM and a dissociation constant (Kd) of 4 nM, compared to BLU2864 which exhibits an IC₅₀ of 0.3 nM and a Kd of 3.3 nM in the same assay system [1]. This represents a 3.3-fold difference in enzymatic potency between the two structurally related PRKACA inhibitors evaluated under identical experimental conditions.

PRKACA inhibitor kinase inhibition binding affinity

Kinome-Wide Selectivity Profiling: BLU0588 vs BLU2864 in 400-Kinase Panel

In a kinome-wide selectivity assessment using the KINOMEscan methodology across 400 human kinases at 3 μM concentration, BLU0588 demonstrated a selectivity score S(10) of 0.047, while BLU2864 exhibited an S(10) score of 0.057 [1]. Both compounds showed excellent overall kinome selectivity, with BLU0588 exhibiting marginally superior selectivity metrics in this direct comparison.

kinase selectivity KINOMEscan off-target profiling

AGC Kinase Family Selectivity: PRKACA vs ROCK2 and AKT Isoforms

BLU0588 exhibits 83-fold selectivity for PRKACA (IC₅₀ = 1 nM) over the closely related AGC kinase ROCK2 (IC₅₀ = 83.1 nM), compared to BLU2864 which shows 42-fold selectivity (PRKACA IC₅₀ = 0.3 nM vs ROCK2 IC₅₀ = 12.7 nM) [1]. For AKT isoforms, BLU0588 demonstrates IC₅₀ values of 1540 nM (AKT1), 3780 nM (AKT2), and 397 nM (AKT3), while BLU2864 shows corresponding values of 2120 nM, 4910 nM, and 475 nM, respectively [1].

AGC kinase ROCK2 AKT isoform selectivity

Cellular Activity: PRKACA Inhibition in Huh7 Cells

In cellular assays measuring inhibition of VASP Ser157 phosphorylation in forskolin-stimulated Huh7 cells, BLU0588 demonstrates a cellular IC₅₀ of 25.0 nM, while BLU2864 exhibits a cellular IC₅₀ of 36.6 nM [1]. Despite BLU2864 having higher enzymatic potency (0.3 nM vs 1 nM), BLU0588 displays superior cellular activity (1.46-fold lower cellular IC₅₀) under identical assay conditions.

cellular IC₅₀ VASP phosphorylation Huh7 cells

In Vivo Tumor Growth Inhibition: BLU0588 vs BLU2864 in FLC PDX Model

In a fibrolamellar carcinoma patient-derived xenograft (PDX) mouse model, daily oral administration of BLU0588 significantly reduced FLC PDX tumor growth compared to control (P = .003), while BLU2864 treatment under identical experimental conditions yielded P = .0005 [1]. Both compounds demonstrate statistically significant in vivo efficacy, with BLU2864 showing a stronger statistical significance value in this particular model.

PDX model tumor growth inhibition fibrolamellar carcinoma

Chemical Scaffold Differentiation: 1H-Pyrrolo[2,3-b]pyridine vs Alternative Kinase Inhibitor Scaffolds

BLU0588 contains a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a chemotype demonstrated to function as an ATP-mimetic kinase inhibitor with potent activity across multiple kinase targets including FGFRs and CDC7 [1]. In published SAR studies, 1H-pyrrolo[2,3-b]pyridine derivatives have achieved IC₅₀ values as low as 7 nM against FGFR1 [2] and 7 nM against CDC7 kinase [3]. In contrast, the alternative ATP-competitive PRKACA inhibitor H89, which employs an isoquinoline sulfonamide scaffold, exhibits an IC₅₀ of approximately 135 nM against PRKACA [4] and demonstrates promiscuous kinase inhibition with reported off-target activity against at least eight additional kinases including MSK1, S6K1, and ROCK-II [4].

1H-pyrrolo[2,3-b]pyridine chemical scaffold kinase inhibitor chemotype

Optimal Research Applications for N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide (BLU0588)


Fibrolamellar Carcinoma (FLC) PDX Model Studies Requiring Oral PRKACA Inhibition

BLU0588 is validated for daily oral administration in FLC patient-derived xenograft (PDX) models, demonstrating statistically significant tumor growth reduction compared to vehicle control (P = .003) [1]. Procurement of BLU0588 is indicated for studies requiring oral PRKACA inhibition in FLC models where the 1 nM IC₅₀ potency and S(10) 0.047 selectivity profile align with experimental requirements. Researchers should consider BLU2864 (IC₅₀ = 0.3 nM, P = .0005) [1] as the comparator compound when designing head-to-head studies or when higher enzymatic potency is required.

Kinase Selectivity Studies Requiring Minimal ROCK2 Off-Target Activity

For experimental systems where ROCK2 inhibition would confound interpretation, BLU0588 provides 83-fold selectivity for PRKACA over ROCK2 (IC₅₀: 1 nM vs 83.1 nM), representing a 2-fold selectivity advantage over BLU2864 (42-fold selectivity) [1]. Procurement of BLU0588 is recommended for studies investigating PRKACA-specific signaling pathways where ROCK2-mediated effects must be minimized.

Huh7 Hepatocyte Cellular Assays for VASP Phosphorylation

BLU0588 demonstrates a cellular IC₅₀ of 25.0 nM in VASP Ser157 phosphorylation assays using forskolin-stimulated Huh7 cells, representing a 1.46-fold improvement in cellular potency compared to BLU2864 (36.6 nM) [1] despite BLU2864's higher enzymatic potency. Researchers conducting cellular studies in Huh7 or similar hepatocyte-derived models should preferentially procure BLU0588 for optimal target engagement under these specific conditions.

PRKACA Inhibitor Chemical Probe Studies Requiring Balanced Potency and Selectivity

BLU0588 serves as a high-quality chemical probe for PRKACA, with a well-characterized profile including enzymatic IC₅₀ (1 nM), binding Kd (4 nM), cellular IC₅₀ (25.0 nM), kinome-wide S(10) selectivity score (0.047), and in vivo PDX efficacy (P = .003) [1]. Procurement is indicated for chemical biology studies requiring a PRKACA inhibitor with balanced potency, selectivity, and oral bioavailability, particularly when the investigator needs a compound with published kinome-wide profiling data from a 400-kinase KINOMEscan panel [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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